molecular formula C10H11BrN2O2 B12071887 4-(Azetidin-3-yloxy)-3-bromo-benzamide

4-(Azetidin-3-yloxy)-3-bromo-benzamide

Cat. No.: B12071887
M. Wt: 271.11 g/mol
InChI Key: OYQIWPVYHCNFDT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-3-bromo-benzamide is a chemical compound that features an azetidine ring attached to a benzamide structure with a bromine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-3-bromo-benzamide typically involves the formation of the azetidine ring followed by its attachment to the benzamide structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then reacted with various NH-heterocycles to yield the target azetidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods would include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-3-bromo-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-3-bromo-benzamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)-3-bromo-benzamide is unique due to the presence of both the azetidine ring and the bromine atom on the benzamide structure. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-3-bromobenzamide

InChI

InChI=1S/C10H11BrN2O2/c11-8-3-6(10(12)14)1-2-9(8)15-7-4-13-5-7/h1-3,7,13H,4-5H2,(H2,12,14)

InChI Key

OYQIWPVYHCNFDT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)C(=O)N)Br

Origin of Product

United States

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